

Quality control parameters for synthesizing 2-(2,5-Diaminophenyl)ethanol sulfate

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Compound of Interest

Compound Name: 2-(2,5-Diaminophenyl)ethanol sulfate

Cat. No.: B012815

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An Application Guide to the Quality Control in the Synthesis of **2-(2,5-Diaminophenyl)ethanol sulfate**

Abstract

This comprehensive application note provides a detailed framework for the quality control (QC) of synthesized **2-(2,5-Diaminophenyl)ethanol sulfate** (CAS No. 93841-25-9). Primarily utilized as an oxidative hair coloring agent, the purity and quality of this compound are paramount to ensure product safety and performance.^{[1][2]} This guide is designed for researchers, analytical scientists, and drug development professionals, offering in-depth protocols and the scientific rationale behind the critical quality control parameters. We will cover identity confirmation, purity assessment, impurity profiling, and key physical properties, grounded in authoritative analytical methodologies.

Introduction and Synthetic Overview

2-(2,5-Diaminophenyl)ethanol sulfate is an aromatic amine salt valued in the cosmetics industry.^[3] Its synthesis involves multi-step chemical transformations where the potential for impurity generation necessitates rigorous analytical oversight. A common synthetic approach involves the nitration of a substituted phenylethanol derivative, followed by reduction of the nitro group to an amine.^{[4][5][6]} The final step typically involves salt formation with sulfuric acid to improve stability and solubility, as the free base can be susceptible to oxidation.^[6]

The quality of the final product is a direct function of the control exerted over this synthetic process. Therefore, a robust QC strategy is not merely a final check but an integral part of the manufacturing process, ensuring lot-to-lot consistency and adherence to safety standards.

Illustrative Synthetic Pathway

The diagram below outlines a representative synthesis, which informs the potential impurity profile that must be monitored.



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Caption: A representative synthetic route for **2-(2,5-Diaminophenyl)ethanol sulfate**.

Critical Quality Control Parameters

A comprehensive QC strategy must address the identity, purity, impurity profile, and physical characteristics of the synthesized compound.

Identification

Confirming the chemical identity of the final product is the foundational step of quality control. It ensures that the correct molecule has been synthesized before proceeding with further tests. A combination of spectroscopic techniques is recommended for unambiguous identification.

Rationale: ^1H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms in the molecule. The chemical shift, splitting pattern, and integration of the peaks create a unique fingerprint for the compound's structure. For 2-(2,5-Diaminophenyl)ethanol, characteristic signals for the aromatic protons, the methylene ($-\text{CH}_2-$) groups, and the amine protons are expected.[5]

Protocol:

- Accurately weigh 5-10 mg of the sample.
- Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). DMSO-d₆ is often preferred as it can solubilize the sample and does not exchange with the amine and hydroxyl protons.
- Transfer the solution to a clean, dry 5 mm NMR tube.
- Acquire the ¹H NMR spectrum using a 400 MHz or higher spectrometer.
- Process the data (Fourier transform, phase correction, and baseline correction).
- Compare the resulting spectrum with a reference standard or with predicted spectral data for the assigned structure.

Data Interpretation:

Proton Assignment	Expected Chemical Shift (δ , ppm)	Expected Multiplicity
Aromatic Protons (3H)	6.2 - 6.5	Multiplets (m) or doublets (d, dd)
-CH ₂ -CH ₂ -OH	4.6 - 4.7 (methine)	Multiplet (m)
-CH ₂ -OH	4.1 - 4.2	Doublet (d)
Amine Protons (-NH ₂)	Variable, broad singlets	Broad singlet (br s)
Hydroxyl Proton (-OH)	Variable, broad singlet	Broad singlet (br s)

Note: This table is based on data for the free base; shifts may vary slightly for the sulfate salt in different solvents.[\[5\]](#)

Rationale: Mass spectrometry provides the mass-to-charge ratio (m/z) of the molecule, which is a direct measure of its molecular weight. This technique is highly sensitive and provides strong

evidence for the compound's identity. The expected molecular ion for the free base ($C_8H_{12}N_2O$) is 152 g/mol .[\[5\]](#)

Protocol:

- Prepare a dilute solution of the sample (approx. 10-50 μ g/mL) in a suitable solvent like methanol or acetonitrile/water.
- Infuse the solution directly into the mass spectrometer or inject it via an HPLC system.
- Use a soft ionization technique such as Electrospray Ionization (ESI) in positive mode.
- Acquire the full scan mass spectrum.
- Look for the protonated molecular ion $[M+H]^+$ at m/z 153.

Purity and Impurity Profiling by HPLC

Rationale: High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of non-volatile and semi-volatile organic compounds. It separates the main compound from impurities based on their differential partitioning between a stationary phase and a mobile phase.[\[7\]](#) By using a UV detector, we can quantify the main peak relative to any impurity peaks, thus determining purity. This method is crucial for detecting residual starting materials (e.g., 2-amino-5-nitrophenylethanol), intermediates, and side-products.

Protocol: A robust reverse-phase HPLC method is outlined below.[\[7\]](#)[\[8\]](#)

Chromatographic Conditions:

Parameter	Condition
Column	C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	Acetonitrile
Gradient	5% B to 95% B over 20 minutes, hold for 5 min, return to initial conditions
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Detection Wavelength	280 nm (or Diode Array Detector for spectral confirmation)

| Injection Volume | 10 µL |

Standard and Sample Preparation:

- Standard Solution: Accurately weigh ~10 mg of **2-(2,5-Diaminophenyl)ethanol sulfate** reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of water and methanol. This yields a 100 µg/mL stock solution.
- Sample Solution: Prepare the sample in the same manner as the standard to a final concentration of approximately 100 µg/mL.
- Filter all solutions through a 0.45 µm syringe filter before injection.

Acceptance Criteria:

Parameter	Specification
Purity (by Area %)	≥ 98.5%
Individual Unknown Impurity	≤ 0.2%

| Total Impurities | ≤ 1.5% |

Residual Solvents by Gas Chromatography (GC)

Rationale: The synthesis may involve various organic solvents (e.g., ethanol, methanol).[\[1\]](#)[\[4\]](#)

These solvents provide no therapeutic benefit and can be harmful. Their levels must be controlled and kept below safety limits defined by guidelines such as ICH Q3C. Headspace Gas Chromatography (GC) is the standard method for this analysis.

Protocol: A standard static headspace GC method with a Flame Ionization Detector (FID) should be employed as per USP <467> or Ph. Eur. 2.4.24. The specific column and temperature program will depend on the solvents used in the synthesis.

Acceptance Criteria: Solvent residues should not be detected or should be well below the limits specified in regulatory guidelines. For instance, methanol should be < 3000 ppm and ethanol < 5000 ppm.[\[1\]](#)

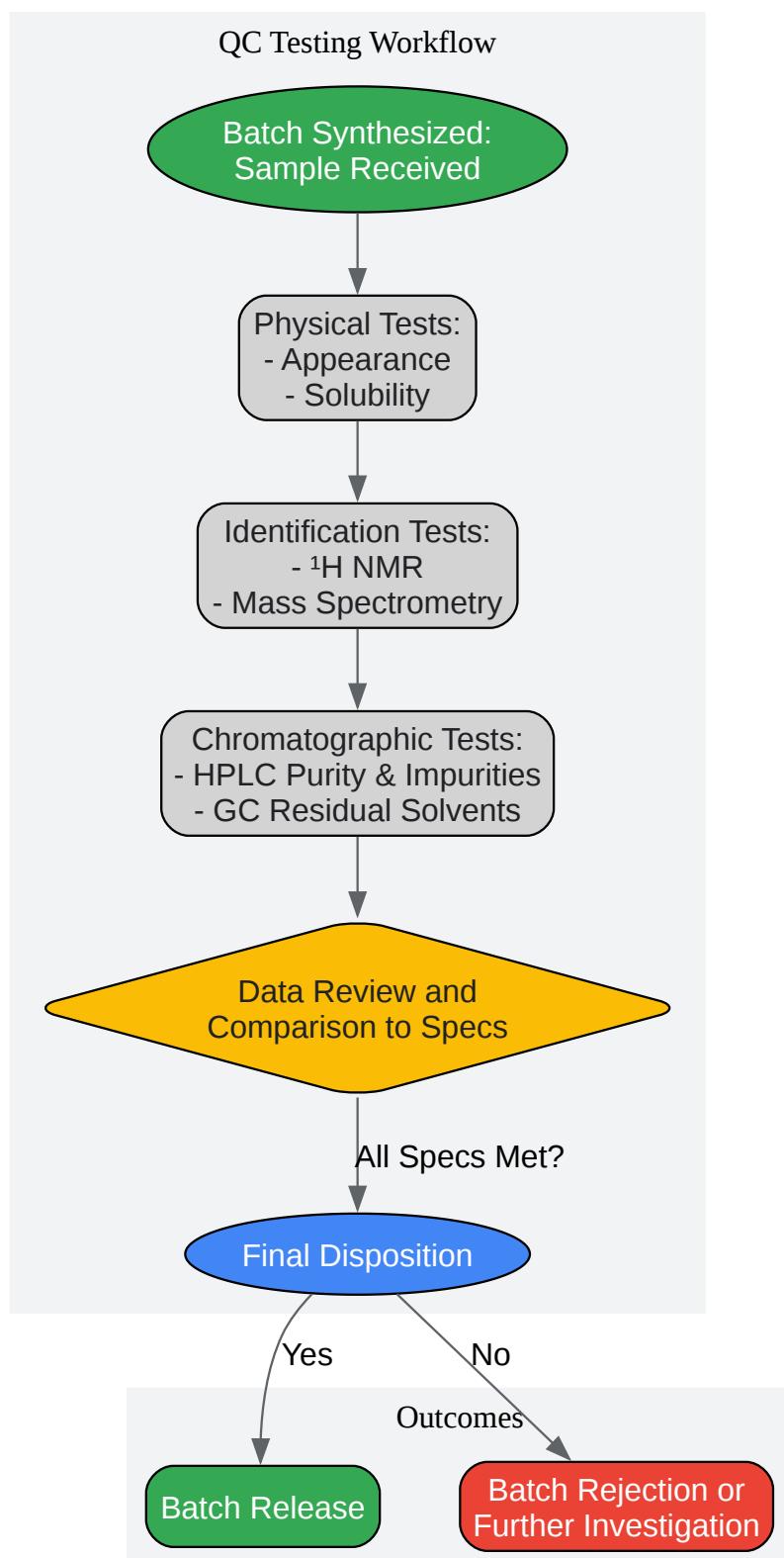
Physical Properties

Rationale: Physical properties serve as simple, yet effective, indicators of material quality and consistency.

Parameter	Method	Specification	Reference
Appearance	Visual Inspection	White to grey or light purple solid/powder	[2] [9]
Solubility	USP <785>	51.2 g/L in water (at 20°C)	[1]
Melting Point	USP <741>	>240 °C	[9]

Overall Quality Control Workflow

The following diagram illustrates the logical flow of the quality control process for a newly synthesized batch.

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